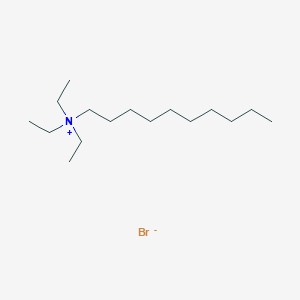
1-Decanaminium, N,N,N-triethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decanaminium, N,N,N-triethyl-, bromide, also known as this compound, is a useful research compound. Its molecular formula is C16H36BrN and its molecular weight is 322.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Chemical Formula : C13H30BrN
- Molecular Weight : 280.29 g/mol
- CAS Number : 2082-84-0
The compound features a long hydrophobic decyl chain, which contributes to its surfactant properties, making it effective in various formulations.
Scientific Research Applications
1-Decanaminium, N,N,N-triethyl-, bromide is utilized in several scientific domains due to its unique properties:
Surfactant Applications
The compound is widely recognized for its surfactant capabilities, enhancing the stability and performance of emulsions in various formulations including:
- Cosmetics and Personal Care Products : It improves the texture and stability of creams and lotions.
- Industrial Cleaning Agents : It acts as a cleaning agent that reduces surface tension and enhances the removal of dirt and grime .
Antimicrobial Agents
This compound has been explored for its potential as an antimicrobial agent:
- Healthcare Settings : It is used in disinfectants for surfaces and medical equipment. Its efficacy against bacteria and viruses makes it valuable in infection control protocols .
Phase Transfer Catalysts
In organic synthesis, 1-decanaminium bromide serves as a phase transfer catalyst:
- Facilitating Reactions : It aids in the transfer of reactants between immiscible phases, improving yields and reducing reaction times in chemical processes .
Biotechnology
The compound finds applications in biotechnology:
- Cell Membrane Studies : Researchers utilize it to study membrane dynamics and interactions, contributing to advancements in cell biology .
Water Treatment
In environmental science, it is used in water treatment processes:
- Contaminant Removal : The compound assists in removing contaminants from water, making it safer for consumption and industrial use .
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Surfactant Applications | Cosmetics, Industrial Cleaning | Improved stability and efficacy |
| Antimicrobial Agents | Disinfectants for healthcare | Effective against bacteria/viruses |
| Phase Transfer Catalysts | Organic synthesis | Enhanced yields and reduced reaction time |
| Biotechnology | Cell membrane studies | Insights into membrane dynamics |
| Water Treatment | Contaminant removal | Safer water for consumption |
Case Study 1: Surfactant Efficacy
A study published in a peer-reviewed journal demonstrated that the incorporation of triethyl decylammonium bromide into a cosmetic formulation significantly improved emulsion stability compared to formulations without surfactants. The results indicated enhanced texture and user satisfaction.
Case Study 2: Antimicrobial Properties
In a clinical setting, triethyl decylammonium bromide was tested against common hospital pathogens. The results showed a significant reduction in microbial load on surfaces treated with the compound, highlighting its potential for infection control.
Case Study 3: Phase Transfer Catalysis
Research conducted on organic reactions using this compound as a phase transfer catalyst revealed that reaction times were reduced by up to 50%, with overall yields increasing by 30% compared to traditional methods.
Propiedades
Número CAS |
5090-03-9 |
|---|---|
Fórmula molecular |
C16H36BrN |
Peso molecular |
322.37 g/mol |
Nombre IUPAC |
decyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C16H36N.BrH/c1-5-9-10-11-12-13-14-15-16-17(6-2,7-3)8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
URWCEDLDYLLXCC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
SMILES canónico |
CCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Sinónimos |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















